![molecular formula C10H21NO B2719730 2-(1-Propyl-piperidin-2-yl)-ethanol CAS No. 876488-01-6](/img/structure/B2719730.png)
2-(1-Propyl-piperidin-2-yl)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Propyl-piperidin-2-yl)-ethanol, also known as NPP or N-PP, is a chemical compound that belongs to the family of piperidine derivatives. It has been found to have potential applications in scientific research due to its unique properties.
Mechanism of Action
2-(1-Propyl-piperidin-2-yl)-ethanol acts as a selective dopamine D2 receptor antagonist, which means that it blocks the binding of dopamine to its receptors in the brain. This leads to a decrease in dopamine activity, which can have various effects on the brain and behavior. 2-(1-Propyl-piperidin-2-yl)-ethanol has also been found to have an affinity for other receptors, including serotonin and adrenergic receptors, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
2-(1-Propyl-piperidin-2-yl)-ethanol has been found to have various biochemical and physiological effects, including a decrease in dopamine activity, an increase in serotonin activity, and a decrease in noradrenaline activity. It has also been found to have anxiolytic and antipsychotic properties, which may be due to its effects on dopamine and other neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
2-(1-Propyl-piperidin-2-yl)-ethanol has several advantages for lab experiments, including its ease of synthesis, low cost, and selective pharmacological effects. However, it also has some limitations, including its potential toxicity and lack of specificity for dopamine receptors. These limitations should be taken into account when designing experiments using 2-(1-Propyl-piperidin-2-yl)-ethanol.
Future Directions
There are several potential future directions for research on 2-(1-Propyl-piperidin-2-yl)-ethanol. One area of interest is the development of new drugs based on 2-(1-Propyl-piperidin-2-yl)-ethanol's pharmacological properties, particularly its anxiolytic and antipsychotic effects. Another area of interest is the study of 2-(1-Propyl-piperidin-2-yl)-ethanol's effects on other neurotransmitter systems, such as glutamate and GABA. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Propyl-piperidin-2-yl)-ethanol and its potential therapeutic applications.
Synthesis Methods
2-(1-Propyl-piperidin-2-yl)-ethanol can be synthesized using a simple method that involves the reaction between 2-piperidone and 1-bromopropane in the presence of sodium hydride. The resulting product is then reduced using sodium borohydride to obtain 2-(1-Propyl-piperidin-2-yl)-ethanol. This synthesis method is relatively easy and cost-effective, making 2-(1-Propyl-piperidin-2-yl)-ethanol a viable option for scientific research.
Scientific Research Applications
2-(1-Propyl-piperidin-2-yl)-ethanol has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective dopamine D2 receptor antagonist, which makes it a valuable tool for studying the role of dopamine in the brain. 2-(1-Propyl-piperidin-2-yl)-ethanol has also been found to have anxiolytic and antipsychotic properties, which make it a potential candidate for developing new drugs to treat anxiety and psychosis.
properties
IUPAC Name |
2-(1-propylpiperidin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-7-11-8-4-3-5-10(11)6-9-12/h10,12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTXWGYJPWQBAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Propyl-piperidin-2-yl)-ethanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.